![molecular formula C7H14ClN B6171444 2-azabicyclo[5.1.0]octane hydrochloride CAS No. 2445791-14-8](/img/new.no-structure.jpg)
2-azabicyclo[5.1.0]octane hydrochloride
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Overview
Description
2-Azabicyclo[510]octane hydrochloride is a nitrogen-containing heterocyclic compound It consists of a bicyclic structure where a nitrogen atom is incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azabicyclo[5.1.0]octane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a cyclopentene derivative, followed by cyclization to form the bicyclic structure. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[5.1.0]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted bicyclic compounds.
Scientific Research Applications
2-Azabicyclo[5.1.0]octane hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological targets.
Industry: The compound is used in the production of various chemicals and materials, leveraging its reactivity and stability.
Mechanism of Action
The mechanism by which 2-azabicyclo[5.1.0]octane hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: A related compound with a similar core structure but different functional groups.
Uniqueness
2-Azabicyclo[5.1.0]octane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological or chemical targets.
Properties
CAS No. |
2445791-14-8 |
---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.6 |
Purity |
95 |
Origin of Product |
United States |
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